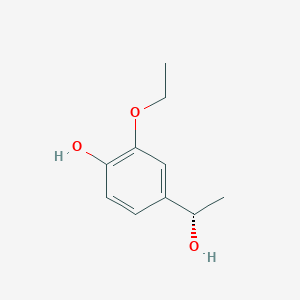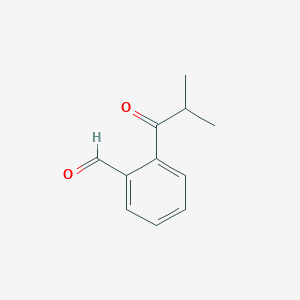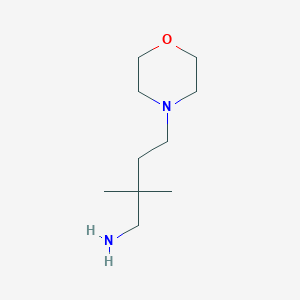![molecular formula C12H12F3NO B13611084 rac-N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]benzamide](/img/structure/B13611084.png)
rac-N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]benzamide: This compound belongs to the class of benzamides and features a cyclobutyl ring, a benzene ring, and a trifluoromethyl group. It is primarily used as a research tool in various biological and chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]benzamide involves the reaction of 2-(trifluoromethyl)cyclobutanone with aniline in the presence of a catalyst. The reaction mixture is then purified to obtain the final product. The compound is characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions: rac-N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzamide group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
rac-N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a research tool to study the effects of trifluoromethyl groups on chemical reactivity and stability.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes due to its unique structural properties.
Mechanism of Action
The mechanism of action of rac-N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to alterations in their activity and subsequent biological responses.
Comparison with Similar Compounds
rac-N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]benzamide can be compared with other similar compounds, such as:
N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]formamide: Features a formamide group, offering different reactivity and applications.
N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]propionamide: Contains a propionamide group, providing unique chemical properties.
The uniqueness of this compound lies in its specific combination of a trifluoromethyl group with a benzamide structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12F3NO |
|---|---|
Molecular Weight |
243.22 g/mol |
IUPAC Name |
N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]benzamide |
InChI |
InChI=1S/C12H12F3NO/c13-12(14,15)9-6-7-10(9)16-11(17)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,16,17)/t9-,10-/m1/s1 |
InChI Key |
FGTTXIIHJBRFLE-NXEZZACHSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H]1C(F)(F)F)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1CC(C1C(F)(F)F)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-5-[(2s)-oxiran-2-yl]-1h-pyrazole](/img/structure/B13611015.png)
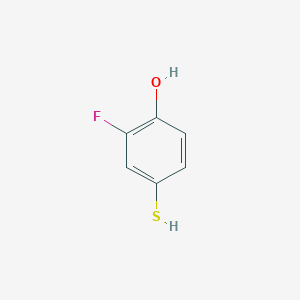
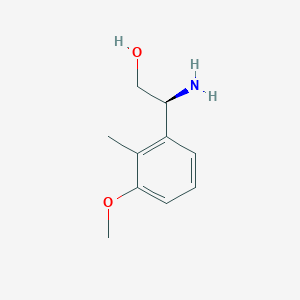
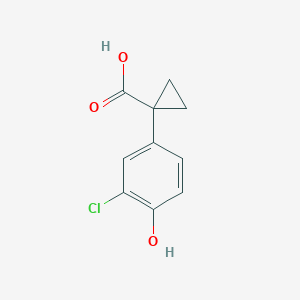
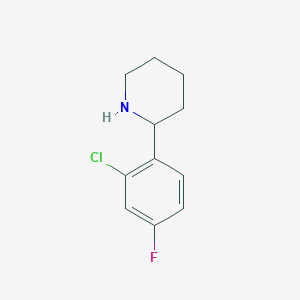
![4-[3-(Trifluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B13611052.png)
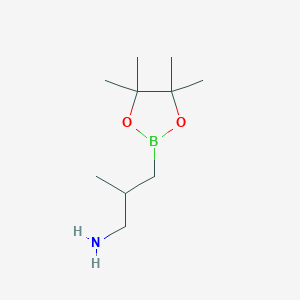
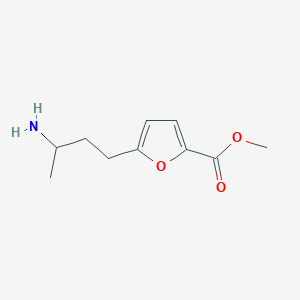
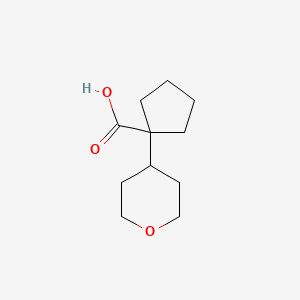
![[2-(1H-indazol-1-yl)ethyl]dimethylamine](/img/structure/B13611070.png)
